
(2R)-2-(2,6-Difluorophenyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(2,6-Difluorophenyl)propan-1-amine, also known as DFPP, is a chiral compound that belongs to the class of amine compounds. DFPP has been of great interest to the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of (2R)-2-(2,6-Difluorophenyl)propan-1-amine is not fully understood. However, it has been shown to interact with a variety of molecular targets, including enzymes, receptors, and ion channels. (2R)-2-(2,6-Difluorophenyl)propan-1-amine has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which play a role in the pathogenesis of Alzheimer's and Parkinson's disease. (2R)-2-(2,6-Difluorophenyl)propan-1-amine has also been shown to modulate the activity of receptors such as the N-methyl-D-aspartate (NMDA) receptor and the serotonin receptor, which are involved in the regulation of neuronal function.
Biochemical and Physiological Effects
(2R)-2-(2,6-Difluorophenyl)propan-1-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are thought to play a role in the pathogenesis of neurodegenerative diseases. (2R)-2-(2,6-Difluorophenyl)propan-1-amine has also been shown to modulate the levels of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of neuronal function.
Advantages and Limitations for Lab Experiments
(2R)-2-(2,6-Difluorophenyl)propan-1-amine has several advantages for use in lab experiments. It is a chiral compound, which means that it can be used to study the effects of stereoisomerism on biological activity. (2R)-2-(2,6-Difluorophenyl)propan-1-amine is also a relatively small molecule, which makes it easier to study its interactions with molecular targets. However, (2R)-2-(2,6-Difluorophenyl)propan-1-amine also has some limitations. It is a highly reactive compound and can be difficult to handle in the lab. It also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on (2R)-2-(2,6-Difluorophenyl)propan-1-amine. One area of research is the development of (2R)-2-(2,6-Difluorophenyl)propan-1-amine-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the study of the effects of (2R)-2-(2,6-Difluorophenyl)propan-1-amine on other molecular targets, such as ion channels and transporters. Additionally, the development of new synthesis methods for (2R)-2-(2,6-Difluorophenyl)propan-1-amine could lead to the discovery of new analogs with improved biological activity.
Synthesis Methods
(2R)-2-(2,6-Difluorophenyl)propan-1-amine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,6-difluorobenzaldehyde with (R)-1-phenylethylamine in the presence of a reducing agent such as sodium borohydride. The product is then purified using chromatography techniques to obtain pure (2R)-2-(2,6-Difluorophenyl)propan-1-amine.
Scientific Research Applications
(2R)-2-(2,6-Difluorophenyl)propan-1-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent activity against a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (2R)-2-(2,6-Difluorophenyl)propan-1-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
(2R)-2-(2,6-difluorophenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,5,12H2,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRJKFMENUPWMZ-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=CC=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=C(C=CC=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(4-chlorophenyl)-2-[(6-isopropyl-7-oxo-2-piperidino-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2360501.png)

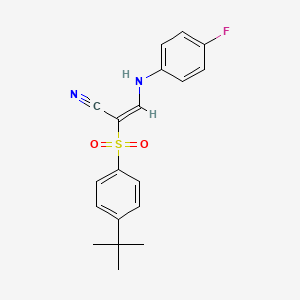
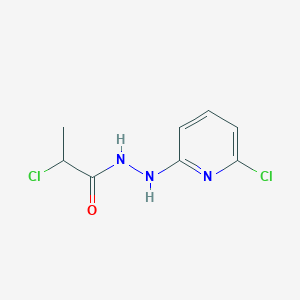

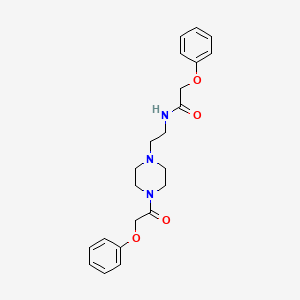
![[5-Amino-2-(4-chlorophenoxy)phenyl]methanol](/img/structure/B2360514.png)
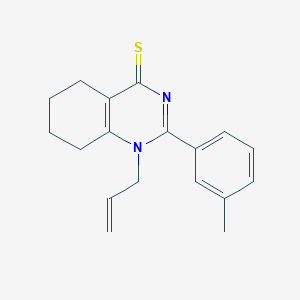
![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2360517.png)
![8-(3,4-dimethylbenzoyl)-6-(2-fluorobenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2360518.png)
![1-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2360519.png)
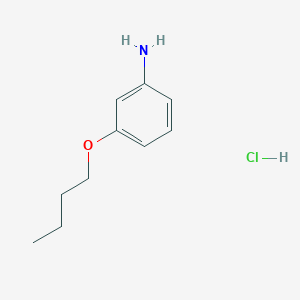

![2-((3-bromobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2360523.png)